molecular formula C22H33NO2 B3415921 Atisine CAS No. 466-43-3

Atisine

Cat. No.: B3415921
CAS No.: 466-43-3
M. Wt: 343.5 g/mol
InChI Key: KWVIBDAKHDJCNY-LHCLZMBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atisine is a non-toxic, C20-diterpenoid alkaloid (DA) first isolated from Aconitum heterophyllum in 1896 . It features a complex tetracyclic skeleton with a nitrogen atom integrated into its structure, distinguishing it from toxic C19-DAs like aconitine. This compound is biosynthesized via the mevalonate pathway in Aconitum species, notably A. heterophyllum and A. gymnandrum, where its content can exceed 595 µg/g in roots . Pharmacologically, it exhibits anti-inflammatory, analgesic, antiplatelet, and antiarrhythmic activities, with emerging evidence of antitumor and cholinesterase inhibitory effects . Its non-toxicity and structural versatility make it a promising scaffold for drug development.

Scientific Research Applications

Chemical Properties and Biosynthesis

Atisine is characterized by its unique molecular structure, which includes a heterocyclic ring and functional groups that contribute to its biological activities. The biosynthetic pathway of this compound involves complex interactions between glycolysis, the mevalonate (MVA) pathway, and serine biosynthesis. Recent studies have elucidated the genes involved in this compound production, providing insights into enhancing its yield through genetic manipulation .

Biological Activities

This compound exhibits a range of biological activities that are of significant interest in pharmacology:

  • Antitumor Activity : this compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including multidrug-resistant strains. Structure-activity relationship (SAR) studies indicate that specific modifications to this compound can enhance its cytotoxic effects against cancer cells .
  • Anti-inflammatory Effects : Research highlights this compound's potential in modulating inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .
  • Antiparasitic Properties : this compound derivatives have demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi, indicating their potential as novel antiparasitic agents .
  • Hypoglycemic Effects : In traditional medicine, particularly within Traditional Chinese Medicine (TCM), this compound is recognized for its role in managing diabetes. Studies have shown that extracts containing this compound can lower blood glucose levels in diabetic models .

Case Studies and Clinical Applications

  • Cancer Treatment : A study explored the effects of this compound on MCF-7 breast cancer cells. Results indicated that this compound not only inhibited cell growth but also induced apoptosis through specific signaling pathways. This positions this compound as a potential lead compound in developing new anticancer therapies .
  • Diabetes Management : A retrospective cohort study analyzed the use of Trichosanthes kirilowii, which contains this compound, among diabetic patients in Taiwan. The findings suggested that regular consumption of this herb was associated with improved glycemic control .
  • Neuroprotective Effects : this compound's ability to counteract oxidative stress suggests potential applications in neurodegenerative diseases like Parkinson's disease. Research indicates that compounds derived from this compound may protect neuronal cells from damage .

Comparative Analysis of Biological Activities

Activity TypeMechanism/EffectReference
AntitumorInhibits proliferation and induces apoptosis
Anti-inflammatoryModulates inflammatory pathways
AntiparasiticEffective against T. cruzi
HypoglycemicLowers blood glucose levels
NeuroprotectiveProtects neuronal cells from oxidative stress

Chemical Reactions Analysis

Biosynthetic Pathways

Atisine is biosynthesized via a multi-step pathway involving diterpene precursors and enzymatic modifications:

Key Steps:

  • Formation of ent-atiserene :

    • Geranylgeranyl pyrophosphate (GGPP) is cyclized by ent-copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes to produce ent-atiserene, the diterpene precursor .

    • In Aconitum gymnandrum, AgCPS5 synthesizes ent-8,13-CPP, while AgKSL1 converts it to ent-atiserene .

  • Amination :

    • ent-Atiserene undergoes oxidation (e.g., at C-15, C-19, C-20) by cytochrome P450 (CYP450) and 2-oxoglutarate-dependent dioxygenases (2-ODD) .

    • Ethanolamine (from L-serine decarboxylation) reacts with oxidized intermediates to form the this compound skeleton .

  • Post-modification :

    • Hydroxylation, acetylation, and lactam formation occur at specific positions (e.g., C-7, C-15) .

Enzymatic Roles:

EnzymeFunctionSource OrganismReference
CPS (AgCPS1–6)Cyclizes GGPP to ent-CPPA. gymnandrum
KSL (AgKSL1)Converts ent-CPP to ent-atisereneA. gymnandrum
CYP450/2-ODDOxidizes and functionalizes intermediatesA. heterophyllum

Structural Transformations

This compound undergoes pH- and temperature-dependent rearrangements:

This compound ↔ Isothis compound Equilibrium

  • Conditions : Methanol at room temperature or heating.

  • Impact : Alters bioactivity; isothis compound shows reduced cytotoxicity compared to this compound .

Rearrangement to Aconicatisulfonines

  • Conditions : Treatment with SO3H.

  • Mechanism :

    • SO3H attacks C-16 of this compound’s C-16–O–C-17 epoxy group.

    • Wagner–Meerwein rearrangement forms a seven-membered C-ring .

  • Products : Aconicatisulfonines A (82) and B (83) with unique sulfonate and quaternary ammonium groups .

Derivatization for Bioactivity

Structural modifications enhance or alter pharmacological effects:

Spiramine Derivatives

  • Modification : Introduction of Michael acceptor groups (e.g., α,β-unsaturated ketones).

Oxazolidine Ring Modifications

  • Acetylation : Increases antiplatelet aggregation selectivity (e.g., spiramine Q, IC50 = 6.7 μM) .

  • Lactam Formation : Spiramilactams A (55) and B (59) exhibit unique hydroxylation patterns .

Oxidation and Reduction Reactions

  • Oxidation of Exocyclic Double Bond :

    • C-16/C-17 double bond → epoxide or carbonyl groups (e.g., forrestline F) .

  • Reduction of Imine Groups :

    • N=C-20 → NH–CH2– (e.g., dihydrothis compound) .

Key Research Findings

Reaction TypeConditionsOutcomeBiological ImpactReference
BiosynthesisMJ induction in A. gymnandrum↑ this compound production (595.79 μg/g)Enhanced metabolite yield
Structural isomerizationMethanol, 25°C vs. heatingThis compound ↔ Isothis compound equilibriumAltered selectivity
Wagner–MeerweinSO3H treatmentSeven-membered C-ring formationNovel sulfonated analogs

Q & A

Q. Introduction

Atisine, a diterpenoid alkaloid, exhibits diverse biological activities (e.g., antitumor, anti-inflammatory) and structural complexity, making it a focal point in natural product research. This FAQ addresses methodological challenges and advanced research considerations, leveraging peer-reviewed findings and analytical frameworks .

Basic Research Questions

Q. How is the structural characterization of this compound and its derivatives typically validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and X-ray crystallography are primary tools for elucidating this compound’s pentacyclic framework. For example, Honthis compound’s structure was confirmed via X-ray diffraction, revealing its four cyclohexane and one cyclopentane rings . Mass spectrometry (HRMS) further validates molecular formulas.
  • Data Example :

CompoundTechnique UsedKey Structural Feature IdentifiedReference
Honthis compoundX-ray crystallographyPentacyclic ring system
Delphthis compound C2D-NMRC-18 methyl configuration

Q. What plant sources are most viable for isolating this compound-type alkaloids?

  • Methodological Answer : this compound is predominantly extracted from Aconitum, Delphinium, and Spiraea species. Ethanol-based solvent extraction followed by column chromatography (silica gel, reverse-phase C18) is standard. Spiraea species yield higher concentrations, with optimized protocols achieving >90% purity via HPLC .

Q. What in vitro assays are used to screen this compound’s antitumor activity?

  • Methodological Answer : Cytotoxicity is assessed using MTT assays on cell lines (e.g., MCF-7, A549). Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Honthis compound showed IC50 = 3.16 mM against MCF-7, outperforming etoposide (7.53 mM) . Controls must include solvent-only and positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound analogs?

  • Methodological Answer : Discrepancies (e.g., variable IC50 values across studies) require comparative analysis of:

  • Cell line specificity : Tumor vs. non-tumor lines.
  • Assay conditions : Incubation time, serum concentration.
  • Compound stability : Degradation in culture media (validate via LC-MS).
    • Example : Delphthis compound C’s IC50 = 2.36 mM for A549 cells may differ in nutrient-rich vs. serum-free media. Replicate experiments under standardized conditions (see for contradiction analysis frameworks) .

Q. What strategies elucidate this compound’s biosynthetic pathways in plant systems?

  • Methodological Answer : Isotopic labeling (¹³C-glucose tracing) and transcriptomic analysis of Aconitum root tissues identify precursor molecules (e.g., geranylgeranyl diphosphate). CRISPR-Cas9 gene editing can knockout candidate enzymes (e.g., cytochrome P450s) to confirm their role in oxidation steps .

Q. How should researchers design experiments to evaluate this compound’s anti-inflammatory mechanisms?

  • Methodological Answer :

  • In vitro : LPS-induced RAW 264.7 macrophages; measure TNF-α/IL-6 via ELISA.
  • In vivo : Murine carrageenan-induced paw edema models; dose-range 10–50 mg/kg.
  • Target validation : siRNA knockdown of NF-κB or COX-2 pathways to confirm specificity .

Q. What analytical techniques ensure purity and reproducibility in this compound isolation?

  • Methodological Answer :

  • Purity validation : HPLC-DAD (λ = 254 nm) with ≥95% peak area.
  • Batch consistency : Compare ¹H NMR spectra across isolates.
  • Reproducibility : Document extraction parameters (solvent polarity, temperature) per ’s protocols .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modification sites : C-3 hydroxylation or C-18 methylation.
  • Semisynthesis : Acetylation of hydroxyl groups to enhance lipophilicity.
  • SAR Data :
DerivativeModificationActivity Change (vs. This compound)
3-Acetyl-atisineIncreased lipophilicity2× higher cytotoxicity
18-Methyl-atisineAltered ring conformationReduced antiplatelet effects
  • Reference computational docking (AutoDock Vina) to predict binding affinities .

Q. What methodologies address the low natural abundance of this compound in plant sources?

  • Methodological Answer :

  • Hairy root cultures : Agrobacterium rhizogenes-induced biomass scaling.
  • Synthetic biology : Heterologous expression in Nicotiana benthamiana via modular vector systems (e.g., GoldenBraid) .

Q. Data Contradiction and Synthesis

Q. How should conflicting reports on this compound’s cholinesterase inhibition be analyzed?

  • Methodological Answer :
  • Enzyme source variability : Human vs. electric eel acetylcholinesterase.
  • Kinetic assays : Compare IC50 under identical pH/temperature.
  • Meta-analysis : Use PRISMA guidelines to aggregate data from >10 studies, highlighting assay heterogeneity .

Q. What frameworks guide ethical sourcing and taxonomic validation of this compound-producing plants?

  • Methodological Answer :
  • Voucher specimens : Deposit in herbariums (e.g., Kew Gardens).
  • DNA barcoding : matK or rbcL gene sequencing to confirm species .

Comparison with Similar Compounds

Atisine belongs to the C20-DAs, a diverse subclass of diterpenoid alkaloids. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Source Key Structural Features Specific Rotation ([α]D) Melting Point (°C) pKa (50% MeOH)
This compound A. heterophyllum Tetracyclic, C-16 hydroxyl group -30.7° Resinous 12.8
Atidine A. heterophyllum C-19 methyl group, C-7 methoxy -47.0° (chloroform) 182.5–183.5 7.53
Hetisine A. carmichaelii Pentacyclic, C-14/C-15 epoxy bridge +10.9° 256.5–259
Hetrthis compound A. heterophyllum C-13/C-16 lactone ring +26.0° 267–269 8.77
Brunonianine A Delphinium brunonianum C-19 cyanide substituent, C-7 methoxy
Palmthis compound A. palmatum C-18 methyl ester, C-16 hydroxyl
Tangutimine A. tanguticum Modified D-ring, C-20 ketone

Data derived from

Table 2: Pharmacological Activity Comparison

Compound Antitumor Anti-inflammatory Antiarrhythmic Analgesic Unique Properties
This compound Moderate High Moderate High Cholinesterase inhibition
Hetisine Low Moderate High Low Cardioprotective effects
Hetrthis compound Antiparasitic activity
Brunonianine A Cytotoxicity (cyanide group)
Palmthis compound Tonic properties

Data derived from

Key Comparative Insights

Structural Diversity: this compound’s tetracyclic skeleton distinguishes it from pentacyclic analogs like hetisine. Brunonianines A–C (C-19 cyanide) and hetrthis compound (C-13/C-16 lactone) exemplify functional group variations that enhance bioactivity .

Biosynthetic Relationships :

  • This compound serves as a biosynthetic precursor to hetisine-type DAs, which undergo oxidative rearrangements to form additional rings .

Species-Specific Production :

  • A. gymnandrum produces 11-fold more this compound than A. carmichaelii, highlighting species-dependent metabolic flux .

Toxicity Profile: Unlike neurotoxic C19-DAs (e.g., aconitine), this compound and its analogs (e.g., palmthis compound) are non-toxic, enabling safer therapeutic applications .

Properties

IUPAC Name

(1S,2R,4S,6R,7S,10R,11R)-11-methyl-5-methylidene-16-oxa-13-azahexacyclo[9.6.3.24,7.01,10.02,7.013,17]docosan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18+,19?,20-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVIBDAKHDJCNY-LHCLZMBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C6N(C2)CCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C6N(C2)CCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963611
Record name Atisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-43-3
Record name Atisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atisine
Reactant of Route 2
Atisine
Reactant of Route 3
Atisine
Reactant of Route 4
Atisine
Reactant of Route 5
Atisine
Reactant of Route 6
Atisine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.